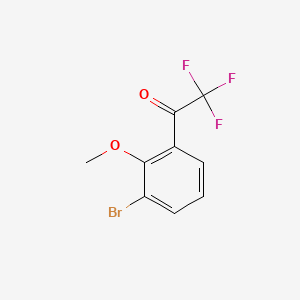

3'-Bromo-2'-methoxy-2,2,2-trifluoroacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

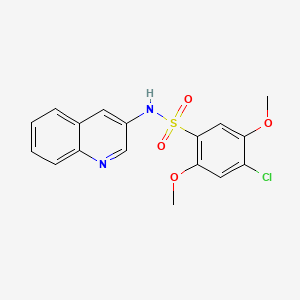

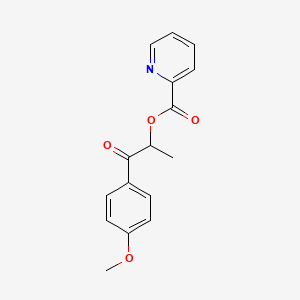

3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone is an organic chemical compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04g/mol . It is known for its use in the synthesis of various compounds.

Synthesis Analysis

The synthesis of 3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone can be achieved by adding successively 1.6 M n-BuLi in hexane, then after 10 min, N,N-diethyltrifluoroacetamide (5 min) to a solution of 1-bromo-3-methoxybenzene in THF at -78° under argon and stirring the mixture for 2 h (88%) .Molecular Structure Analysis

The IUPAC name for this compound is 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one . The InChI code is 1S/C9H6BrF3O2/c1-15-7-5(3-2-4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 3’-Bromo-2’-methoxy-2,2,2-trifluoroacetophenone are not mentioned in the search results, it is known that similar compounds like 2,2,2-Trifluoroacetophenone undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . The storage temperature is ambient and it is shipped at ambient temperature .Applications De Recherche Scientifique

Acidic Properties and Reactivity

A study on the acidity of aromatic fluoro alcohols and ketones, including trifluoroacetophenones, reveals that these compounds exhibit significant acidity, which is essential for their application in various chemical reactions. The acid strengths of these compounds are correlated by the Hammett relation, indicating their potential utility in synthesizing other complex molecules through acid-base reactions (R. Stewart & R. Linden, 1960).

Bromination Reactions

The bromination of aromatic compounds, including the synthesis of dibromo and tribromo derivatives, highlights the role of bromo-substituted compounds in constructing complex organic molecules. Such reactions are pivotal in organic synthesis, offering pathways to synthesize various brominated organic compounds for further chemical transformations (N. Campbell, H. F. Andrew, & N. Hasan, 1969).

Enantioselective Reductions

The enantioselective reduction of bromo- and methoxy-acetophenone derivatives showcases the application of natural enzymatic systems for achieving high stereoselectivity in chemical reactions. This process is crucial for the synthesis of enantiomerically pure compounds, which have significant implications in medicinal chemistry and drug development (Wanda Mączka & A. Mironowicz, 2004).

Derivatization and Analysis

The derivatization of carboxylic acids for their determination by high-performance liquid chromatography (HPLC) underscores the importance of bromo-substituted acetophenones in analytical chemistry. Such derivatization reactions enhance the detectability and quantification of carboxylic acids in complex mixtures, demonstrating the utility of brominated compounds in improving analytical methodologies (S. Ingalls, P. Minkler, C. Hoppel, & J. Nordlander, 1984).

Heterocyclic Chemistry

In heterocyclic chemistry, the reaction of methoxide ion with bromoiodothiophenes illustrates the complex interplay between halogen atoms in synthesizing heterocyclic compounds. These reactions are fundamental in the synthesis of thiophene derivatives, which are key structures in many pharmaceuticals and organic materials (Salo Gronowitz, A. Hallberg, & Christer Glennow, 1980).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302+H312+H332;H315;H319;H335 . The precautionary statements include P271;P261;P280 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

IUPAC Name |

1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-7-5(3-2-4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLMLOGPFMENEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801209625 |

Source

|

| Record name | Ethanone, 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820639-77-7 |

Source

|

| Record name | Ethanone, 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820639-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-bromo-2-methoxyphenyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B603074.png)